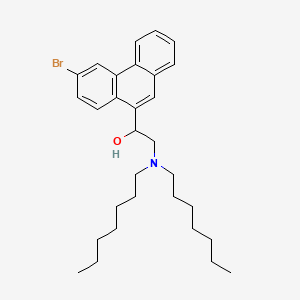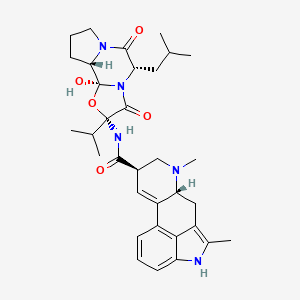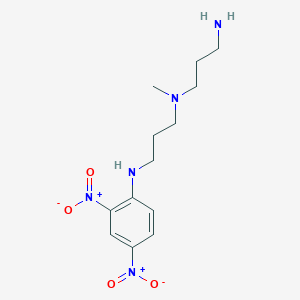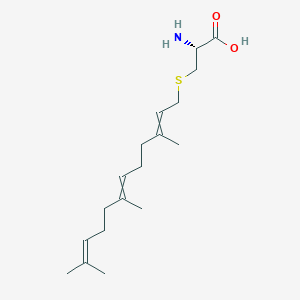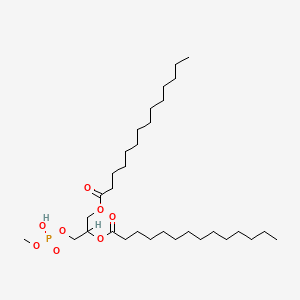
4'-Hydroxydiazepam
Vue d'ensemble
Description
4’-Hydroxydiazepam is a metabolite of diazepam, a well-known benzodiazepine used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This compound is part of the benzodiazepine family, which acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydiazepam typically involves the hydroxylation of diazepam. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 enzymes such as CYP2C19 and CYP3A4 . These enzymes catalyze the hydroxylation at the 4’ position of the diazepam molecule.
Industrial Production Methods: Industrial production of 4’-Hydroxydiazepam often involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert diazepam into its hydroxylated form under controlled conditions . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxydiazepam undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to diazepam or other related compounds.
Substitution: Various substitution reactions can modify the hydroxyl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include other hydroxylated metabolites, diazepam, and various substituted derivatives .
Applications De Recherche Scientifique
4’-Hydroxydiazepam has several scientific research applications:
Mécanisme D'action
4’-Hydroxydiazepam exerts its effects by binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and muscle relaxant effects . The molecular targets involved include the alpha and gamma subunits of the GABA-A receptor .
Comparaison Avec Des Composés Similaires
Diazepam: The parent compound from which 4’-Hydroxydiazepam is derived.
Nordiazepam: Another metabolite of diazepam with similar pharmacological properties.
Temazepam: A related benzodiazepine with sedative effects.
Uniqueness: 4’-Hydroxydiazepam is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This modification can affect its potency, duration of action, and metabolic pathway compared to other benzodiazepines .
Propriétés
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-14-7-4-11(17)8-13(14)16(18-9-15(19)21)10-2-5-12(20)6-3-10/h2-8,20H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWLIWUKIFGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938320 | |
| Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17311-35-2 | |
| Record name | 4'-Hydroxydiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017311352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B1220854.png)


![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)

